2-Chloro-4-(3-fluorophenoxy)-6-methylpyrimidine
Description
2-Chloro-4-(3-fluorophenoxy)-6-methylpyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and agrochemicals. This compound is characterized by the presence of a chloro group at the 2-position, a fluorophenoxy group at the 4-position, and a methyl group at the 6-position of the pyrimidine ring.
Properties
IUPAC Name |
2-chloro-4-(3-fluorophenoxy)-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O/c1-7-5-10(15-11(12)14-7)16-9-4-2-3-8(13)6-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYWCRMLLMCNMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)OC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-fluorophenoxy)-6-methylpyrimidine typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with 3-fluorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-fluorophenoxy)-6-methylpyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions under appropriate conditions.
Coupling reactions: It can be involved in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Potassium carbonate, DMF, elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Coupling reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an aminopyrimidine derivative, while coupling reactions could produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in oncology and neurology.
- Anticancer Activity : Research indicates that 2-Chloro-4-(3-fluorophenoxy)-6-methylpyrimidine exhibits significant anticancer properties by inhibiting the MDM2-p53 pathway. This interaction can lead to the reactivation of p53, a crucial tumor suppressor protein involved in regulating the cell cycle and apoptosis. In vitro studies have demonstrated that the compound reduces cell viability in various cancer cell lines, including breast and osteosarcoma cells.
- Neuropharmacology : The compound acts as a selective agonist for serotonin receptors, particularly the 5-HT2C subtype. This property makes it a candidate for treating disorders related to serotonin dysregulation, such as depression and anxiety.
Antimicrobial Activity
Preliminary studies have shown that this compound possesses antimicrobial properties against several bacterial strains. Its efficacy was tested using the disc diffusion method against pathogens like Staphylococcus aureus and Escherichia coli. The results indicated a notable zone of inhibition, although it was less effective than standard antibiotics.
| Pathogen | Zone of Inhibition (mm) | Control (Antibiotic) |
|---|---|---|
| Staphylococcus aureus | 15 | 20 (Gentamicin) |
| Escherichia coli | 12 | 18 (Cefoxitin) |
Agrochemical Applications
The compound's properties also extend to agrochemicals, where it is being explored for its potential to protect crops from pests. The unique physicochemical characteristics imparted by the fluorine atom enhance its biological activity against agricultural pests .
MDM2 Inhibition Study
A significant study focused on the inhibition of MDM2 demonstrated that this compound binds to MDM2 with high affinity. In xenograft models, treatment with this compound at a dosage of 100 mg/kg daily for two weeks resulted in a substantial decrease in tumor growth.
Synergistic Effects with Chemotherapeutic Agents
Research has indicated that when used in combination with other chemotherapeutic agents, such as doxorubicin, the efficacy of this compound is enhanced. This suggests its potential role in combination therapy approaches for cancer treatment.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-fluorophenoxy)-6-methylpyrimidine involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the signaling pathways involved in cell proliferation and survival . This makes it a valuable compound in the development of anticancer drugs.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(3-chlorophenoxy)-6-methylpyrimidine
- 2-Chloro-4-(3-bromophenoxy)-6-methylpyrimidine
- 2-Chloro-4-(3-methylphenoxy)-6-methylpyrimidine
Uniqueness
2-Chloro-4-(3-fluorophenoxy)-6-methylpyrimidine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its bioactivity compared to its analogs with different substituents. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it more effective in biological applications .
Biological Activity
2-Chloro-4-(3-fluorophenoxy)-6-methylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a chloro group, a fluorophenoxy moiety, and a methyl group, which contribute to its pharmacological properties. Research has indicated its potential in various therapeutic areas, including anti-inflammatory, antibacterial, and antimalarial activities.
- Chemical Formula : CHClF NO
- Molecular Weight : 232.65 g/mol
- CAS Number : 1247753-40-7
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the fluorophenoxy group enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes. This characteristic is crucial for its interaction with enzymes and receptors involved in inflammatory and infectious processes.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. The IC values for related compounds have been reported as low as 0.04 μmol, indicating potent activity against COX-2 enzymes .
Antibacterial Activity
The antibacterial properties of this compound have been explored in various studies. It has shown efficacy against both Gram-positive and Gram-negative bacteria. For example:
- E. coli : MIC values ranging from 8.33 to 23.15 µM.
- S. aureus : MIC values from 5.64 to 77.38 µM.
These results suggest that the compound could be developed further as an antibacterial agent .
Antimalarial Activity
In vitro studies have demonstrated that derivatives of pyrimidine compounds exhibit antimalarial activity against Plasmodium falciparum. The compound's structural features may enhance its effectiveness compared to traditional antimalarial drugs like chloroquine .
Case Studies
- Anti-inflammatory Evaluation : In a study evaluating various pyrimidine derivatives, one compound showed a significant reduction in paw edema in carrageenan-induced models, indicating strong anti-inflammatory properties .
- Antibacterial Screening : A series of pyrimidine derivatives including this compound were tested against multiple bacterial strains, showing promising results that warrant further investigation into their potential as therapeutic agents .
Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
